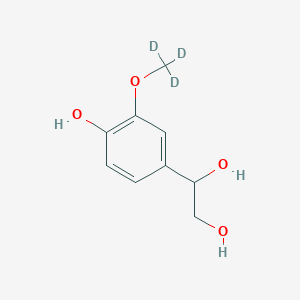![molecular formula C8H6O6S B021338 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 108347-23-5](/img/structure/B21338.png)
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a compound characterized by the presence of a thiophene ring fused with a dioxine ring, and two carboxylic acid groups at positions 5 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the dioxine ring and carboxylic acid groups. One common method involves the use of ethylene glycol and thiophene-2,3-dicarboxylic acid under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of conductive polymers and organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A related compound with similar structural features but lacking the carboxylic acid groups.
Hydroxymethyl EDOT: Contains a hydroxymethyl group instead of carboxylic acid groups.
3,4-Dimethoxythiophene: Features methoxy groups instead of the dioxine ring.
Properties
CAS No. |
108347-23-5 |
|---|---|
Molecular Formula |
C8H6O6S |
Molecular Weight |
230.2 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid |
InChI |
InChI=1S/C8H6O6S/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12) |
InChI Key |
NWIYUAISDYJVMZ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
2,5-Dicarboxylic acid-3,4-ethylenedioxythiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


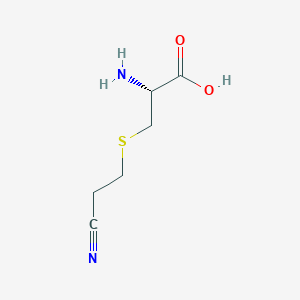
![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
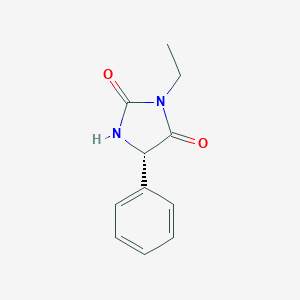
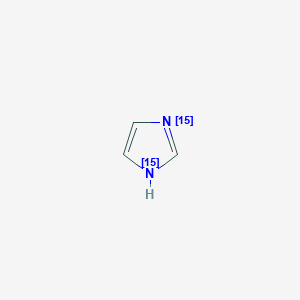
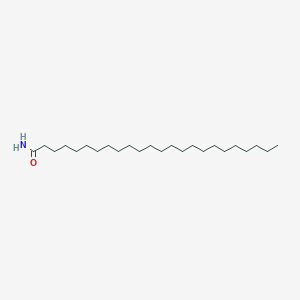
![3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate](/img/structure/B21274.png)
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
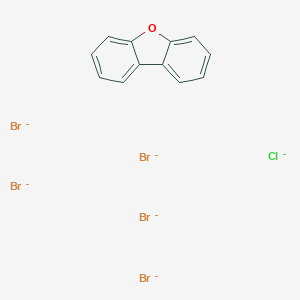
![(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B21288.png)
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)
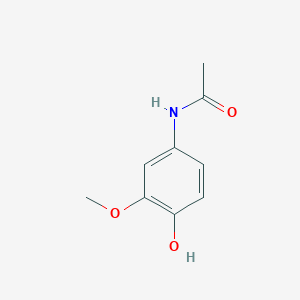
![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
